

# Application Notes and Protocols: IACS-8968 Combination Therapy with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan catabolism. Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming fosters an immunosuppressive milieu, facilitating tumor immune evasion. By inhibiting IDO1 and TDO, IACS-8968 aims to reverse this immunosuppression and restore antitumor immune responses.

Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment by unleashing the body's own immune system to fight cancer. However, a significant proportion of patients do not respond to these therapies. A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment. Combining IACS-8968 with checkpoint inhibitors presents a rational therapeutic strategy to overcome this resistance and enhance the efficacy of immunotherapy. These application notes provide a summary of preclinical and clinical data, along with detailed experimental protocols for investigating the synergistic effects of this combination therapy.

### **Data Presentation**



## Preclinical Efficacy of IDO/TDO Inhibitors in Combination with Checkpoint Inhibitors



| Cancer Model                                            | IDO/TDO<br>Inhibitor           | Checkpoint<br>Inhibitor | Key Findings                                                                                                                                                          | Reference |
|---------------------------------------------------------|--------------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Glioblastoma<br>(Orthotopic<br>mouse model)             | BGB-5777 (IDO1 inhibitor)      | anti-PD-1 mAb           | Median Overall Survival: Trimodal therapy (BGB-5777 + radiotherapy + anti-PD-1): 40.5 days vs. IgG control: 20 days (P<0.001). Durable tumor control in >25% of mice. | [1]       |
| Glioblastoma<br>(CT-2A<br>syngeneic<br>mouse model)     | BGB-5777 (IDO1<br>inhibitor)   | anti-PD-1 mAb           | Median Overall Survival: Trimodal therapy significantly increased overall survival compared to the control group (35.5 vs. 20 days, respectively; P<0.001).           | [1]       |
| Anti-PD-1-<br>resistant lung<br>cancer (Mouse<br>model) | INCB023843<br>(IDO1 inhibitor) | -                       | IDO inhibition in anti-PD-1 resistant mice reduced tumor growth and lung metastasis. Increased infiltrating CD8+ T cells and decreased                                | [2]       |



|                                                   |               |                              | regulatory T<br>cells.                                                                             |     |
|---------------------------------------------------|---------------|------------------------------|----------------------------------------------------------------------------------------------------|-----|
| Colon Adenocarcinoma (MC38 syngeneic mouse model) | Not specified | anti-CTLA-4 and<br>anti-PD-1 | Tumor Volume Reduction: 80% with anti-CTLA-4 and 45% with anti-PD-1 on day 28 compared to control. | [3] |

## Clinical Efficacy of IDO Inhibitors in Combination with Checkpoint Inhibitors



| Cancer<br>Type           | IDO<br>Inhibitor | Checkpoint<br>Inhibitor | Phase | Key<br>Findings                                                                                                                                                                                            | Reference |
|--------------------------|------------------|-------------------------|-------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Advanced<br>Melanoma     | Indoximod        | Pembrolizum<br>ab       |       | Objective Response Rate (ORR): 51% (20% Complete Response). Disease Control Rate (DCR): 70%. Median Progression- Free Survival (PFS): 12.4 months. ORR for PD-L1 positive: 70% vs. 46% for PD-L1 negative. | [4]       |
| Advanced<br>Solid Tumors | Epacadostat      | Pembrolizum<br>ab       | I     | ORR in Melanoma (n=7): 57%, DCR: 86%. ORR in RCC (n=5): 40%, DCR: 80%.                                                                                                                                     |           |
| Advanced<br>Sarcoma      | Epacadostat      | Pembrolizum<br>ab       | II    | Limited antitumor activity. Median PFS was 7.6 weeks.                                                                                                                                                      | -         |



| Advanced<br>Melanoma           | Epacadostat | Pembrolizum<br>ab | 1/11 | Median PFS (previously untreated): 22.8 months.                                |
|--------------------------------|-------------|-------------------|------|--------------------------------------------------------------------------------|
| Colorectal<br>Cancer<br>(dMMR) | Nivolumab   | Ipilimumab        | II   | Investigator-assessed ORR: 55%. DCR: 80%. 12-month Overall Survival (OS): 85%. |

## **Experimental Protocols**In Vitro Co-culture of Tumor Cells and T Cells

This protocol is designed to assess the synergistic effect of IACS-8968 and an anti-PD-1 antibody on T-cell-mediated tumor cell killing.

#### Materials:

- Tumor cell line expressing PD-L1 (e.g., MC38, B16F10)
- Human or mouse Pan-T cells or CD8+ T cells
- IACS-8968
- Anti-PD-1 antibody (and isotype control)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
- IFN-y
- 96-well plates
- · Flow cytometer



Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

#### Procedure:

- Tumor Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1-2 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- IFN-y Stimulation (Optional): To upregulate PD-L1 expression, treat tumor cells with IFN-y (e.g., 100 U/mL) for 24 hours prior to co-culture.
- T-cell Preparation: Isolate T cells from human PBMCs or mouse splenocytes using negative selection kits.
- Co-culture Setup:
  - Remove the medium from the tumor cells.
  - Add fresh medium containing T cells at a desired Effector: Target (E:T) ratio (e.g., 5:1, 10:1).
  - Add IACS-8968 at various concentrations (e.g., 10 nM, 100 nM, 1 μM).
  - Add anti-PD-1 antibody or isotype control at a saturating concentration (e.g., 10 μg/mL).
  - Include the following control groups:
    - Tumor cells alone
    - Tumor cells + T cells
    - Tumor cells + T cells + IACS-8968
    - Tumor cells + T cells + anti-PD-1 antibody
    - Tumor cells + T cells + Isotype control
- Incubation: Co-culture the cells for 48-72 hours at 37°C and 5% CO2.
- Endpoint Analysis:



- Cytotoxicity: Measure tumor cell lysis using an LDH or Calcein-AM release assay according to the manufacturer's instructions.
- T-cell Activation: Collect T cells and stain for activation markers such as CD69, CD25, and intracellular IFN-y and Granzyme B for flow cytometric analysis.
- Cytokine Production: Collect the supernatant and measure cytokine levels (e.g., IFN-γ, TNF-α) using ELISA or a multiplex bead array.

### In Vivo Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **IACS-8968** in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

#### Materials:

- Syngeneic mouse strain (e.g., C57BL/6)
- Syngeneic tumor cell line (e.g., MC38, B16F10)
- IACS-8968 formulated for in vivo administration
- Anti-mouse PD-1 antibody (and isotype control)
- Phosphate-buffered saline (PBS)
- Syringes and needles
- Calipers

#### Procedure:

- Tumor Cell Inoculation: Subcutaneously inject 5 x 10 $^5$  to 1 x 10 $^6$  tumor cells in 100  $\mu$ L of PBS into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.



- Randomization and Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
  - Vehicle control (e.g., PBS)
  - IACS-8968 alone
  - Anti-PD-1 antibody alone
  - IACS-8968 + anti-PD-1 antibody
  - Isotype control antibody
- Drug Administration:
  - IACS-8968: Administer orally (p.o.) or intraperitoneally (i.p.) daily or twice daily at a predetermined dose.
  - Anti-PD-1 Antibody: Administer i.p. at a dose of, for example, 200 μg per mouse every 3-4 days.
- Efficacy Evaluation:
  - Continue to monitor tumor growth throughout the study.
  - Record animal body weights as an indicator of toxicity.
  - The primary endpoint is typically tumor growth inhibition or overall survival.
- Pharmacodynamic and Immune Analysis (Optional):
  - At the end of the study, or at specific time points, tumors, spleens, and tumor-draining lymph nodes can be harvested.
  - Prepare single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).



 Analyze kynurenine and tryptophan levels in plasma or tumor tissue by LC-MS/MS to confirm target engagement of IACS-8968.

## Mandatory Visualization Signaling Pathways

// Pathway connections Tumor\_Cell -> IDO\_TDO [label="Upregulates", style=dashed, color="#EA4335"]; APC -> IDO\_TDO [label="Expresses", style=dashed, color="#FBBC05"]; Tryptophan -> IDO\_TDO [dir=none]; IDO\_TDO -> Kynurenine [label="Metabolizes"]; Kynurenine -> T\_Cell [label="Suppresses\n(via AhR)", color="#EA4335"]; Tryptophan -> T\_Cell [label="Required for\nProliferation", style=dashed, color="#34A853"]; IDO\_TDO -> Tryptophan [label="Depletes", color="#EA4335"];

Tumor\_Cell -> PDL1 [label="Expresses", style=dashed, color="#EA4335"]; APC -> PDL1 [label="Expresses", style=dashed, color="#FBBC05"]; T\_Cell -> PD1 [label="Expresses", style=dashed, color="#4285F4"]; PDL1 -> PD1 [label="Binds to", color="#5F6368"]; PD1 -> T Cell [label="Inhibits Activation", color="#EA4335"];

// Inhibitor actions IACS8968 -> IDO\_TDO [label="Inhibits", color="#34A853", style=bold, arrowhead=tee]; Checkpoint\_Inhibitor -> PD1 [label="Blocks Binding", color="#4285F4", style=bold, arrowhead=tee];

// Logical relationship {rank=same; IACS8968; Checkpoint\_Inhibitor;} IACS8968 -> T\_Cell [label="Restores Proliferation\n& Activation", style=dotted, color="#34A853"]; Checkpoint\_Inhibitor -> T\_Cell [label="Restores Activation", style=dotted, color="#4285F4"]; } dot Caption: Combined inhibition of IDO/TDO and PD-1 pathways to enhance anti-tumor immunity.

### **Experimental Workflow**





Click to download full resolution via product page

## **Logical Relationship**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Targeting anti-PD1-resistant tumors via indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. -ASCO [asco.org]
- 3. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: IACS-8968
   Combination Therapy with Checkpoint Inhibitors]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b10800652#iacs-8968-combination-therapy-with-checkpoint-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com